Tert-butyl 3-(aminooxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(aminooxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It’s a compound that falls under the category of piperidines .
Physical And Chemical Properties Analysis
“Tert-butyl 3-(aminooxy)piperidine-1-carboxylate” has a molecular weight of 216.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 3-(aminooxy)piperidine-1-carboxylate is a pivotal compound in the synthesis of various biologically active compounds. For instance, it is used as an intermediate in the synthesis of crizotinib and other related compounds. The synthesis process typically involves multiple steps, starting from related compounds like tert-butyl-4-hydroxypiperidine-1-carboxylate. The structural confirmation of these compounds is achieved through mass spectrometry (MS) and NMR spectroscopy (D. Kong et al., 2016).
Another application is in the synthesis of cyclic amino acid esters, which are crucial in understanding molecular structures. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been achieved through intricate chemical processes. Its structure was determined via single-crystal X-ray diffraction analysis, providing insights into the spatial arrangement of atoms within the molecule (T. Moriguchi et al., 2014).
Chemical Modification and Analysis
Tert-butyl 3-(aminooxy)piperidine-1-carboxylate also plays a role in chemical modifications leading to the creation of new compounds. For example, X-ray studies have shown how tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate can be transformed into different forms based on the conditions of crystal growth. These transformations are key in understanding molecular behavior and the creation of new chemical entities (C. Didierjean et al., 2004).
Role in Pharmaceutical Synthesis
The compound is also important in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis from piperidin-4-ylmethanol involves several steps including acylation, sulfonation, and substitution. The synthetic route and structures are confirmed through MS and 1H NMR, indicating the importance of tert-butyl 3-(aminooxy)piperidine-1-carboxylate in the production of complex pharmaceuticals (Min Wang et al., 2015).
properties
IUPAC Name |
tert-butyl 3-aminooxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-5-8(7-12)15-11/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOROMIAGFXGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209798 | |
Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminooxy)piperidine-1-carboxylate | |
CAS RN |
143540-11-8 | |
Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143540-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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